molecular formula C10H10N4O3S B14319673 Acetic acid, ((6-methoxy-2-benzothiazolyl)amino)oxo-, hydrazide CAS No. 108679-67-0

Acetic acid, ((6-methoxy-2-benzothiazolyl)amino)oxo-, hydrazide

Cat. No.: B14319673
CAS No.: 108679-67-0
M. Wt: 266.28 g/mol
InChI Key: ORWBKXCJMPGWCP-UHFFFAOYSA-N
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Description

This compound belongs to the class of benzothiazole-based hydrazides, characterized by a 6-methoxy-substituted benzothiazole core linked to an oxoacetichydrazide moiety. The benzothiazole scaffold is notable for its electron-rich aromatic system, which enhances interactions with biological targets, while the methoxy group at position 6 contributes to solubility and modulates electronic effects. The hydrazide group (-CONHNH₂) serves as a versatile functional unit for further derivatization, enabling the formation of thiosemicarbazides, hydrazones, or heterocycles like 1,3,4-oxadiazoles . This compound is synthesized via condensation of methyl 2-(benzo[d]thiazol-2-ylthio)acetate with hydrazine hydrate, followed by structural modifications . Its applications span antimicrobial, anticancer, and antimycobacterial research due to the benzothiazole moiety’s bioactivity .

Properties

CAS No.

108679-67-0

Molecular Formula

C10H10N4O3S

Molecular Weight

266.28 g/mol

IUPAC Name

2-hydrazinyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-oxoacetamide

InChI

InChI=1S/C10H10N4O3S/c1-17-5-2-3-6-7(4-5)18-10(12-6)13-8(15)9(16)14-11/h2-4H,11H2,1H3,(H,14,16)(H,12,13,15)

InChI Key

ORWBKXCJMPGWCP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C(=O)NN

Origin of Product

United States

Preparation Methods

Structural Analysis and Synthetic Challenges

The target compound combines a 6-methoxybenzothiazole core with an acetylhydrazide functional group. Key challenges include:

  • Regioselective functionalization of the benzothiazole ring at the 2-position while preserving the 6-methoxy group.
  • Hydrazide stability , as benzothiazole hydrazines are prone to oxidation and thermal decomposition.
  • Purification complexities arising from polar byproducts in diazotization and acylation steps.

Primary Synthetic Routes

Diazotization-Reduction-Acylation Pathway (Three-Step Synthesis)

Diazotization of 6-Methoxy-2-Aminobenzothiazole

The foundational intermediate, 6-methoxy-2-hydrazinobenzothiazole, is synthesized via diazotization of 6-methoxy-2-aminobenzothiazole. Search result demonstrates that using freshly prepared sodium nitrite (1.05 eq) in hydrochloric acid (3 eq) at 0–5°C achieves >95% diazonium salt conversion. Critical parameters:

  • Acid selection: Hydrochloric acid outperforms tetrafluoroboric acid in suppressing tar formation.
  • Temperature control: Maintaining <5°C prevents premature decomposition.
Reduction to Hydrazine Derivative

Search result compares two reduction systems for diazonium salts:

Reducing Agent Conditions Yield (%) Purity (%)
K₂SO₃ (2.5 eq) 90–95°C, 2h 89.2 99.3
SnCl₂·2H₂O (2.5 eq) 0–5°C, 1h 85.7 98.8

Potassium sulfite at elevated temperatures provides superior yield and purity by minimizing diazonium salt degradation.

Acylation with Acetic Anhydride

The hydrazine intermediate undergoes acylation. Search result details optimized conditions using acetic anhydride (1.2 eq) in ethanol at 60°C for 4h, achieving 92% yield. Catalyst screening revealed:

Catalyst Loading (%) Yield (%)
None 72
Hβ zeolite 15 92
Amberlyst-15 15 88

Hβ zeolites enhance reaction efficiency through Brønsted acid sites that activate the carbonyl group.

Direct Hydrazinolysis of 2-Chloro-6-Methoxybenzothiazole

Search result outlines a one-pot method using hydrazine hydrate (4 eq) in ethanol under reflux (3h):

2-Chloro-6-methoxybenzothiazole + NH₂NH₂·H₂O → 6-Methoxy-2-hydrazinobenzothiazole  

Followed by acylation with acetyl chloride (1.1 eq) in pyridine (0–5°C, 1h), this route achieves 78% overall yield. Limitations include:

  • High hydrazine excess (4 eq vs. stoichiometric 1 eq) increases costs and safety risks.
  • Pyridine solvent complicates purification due to coordination with byproducts.

Catalytic Innovations and Green Chemistry

Solvent-Free Acylation

Building on search result, microwave-assisted acylation (100W, 120°C, 20min) in solvent-free conditions achieves 94% yield with 0.5% Hβ zeolite. Energy consumption is reduced by 63% compared to conventional heating.

Continuous Flow Diazotization

Adapting search result, a microreactor system (0.5mm ID, Re=250) enables diazotization at -10°C with 99% conversion in 30s residence time. This eliminates thermal hotspots causing decomposition.

Analytical Characterization Data

Spectroscopic Profiles

  • ¹H NMR (DMSO-d₆) : δ 2.15 (s, 3H, COCH₃), 3.85 (s, 3H, OCH₃), 6.95–7.45 (m, 3H, benzothiazole-H), 9.25 (s, 1H, NH), 10.10 (s, 1H, NH).
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O).

Purity Optimization

Crystallization from ethanol:water (3:1) at 4°C increases purity from 97.5% to 99.8% (HPLC, C18 column).

Industrial Scalability Assessment

Parameter Batch Process Continuous Flow
Annual Capacity 50 MT 200 MT
E-Factor 8.7 3.2
PMI 15.4 6.8

Continuous flow systems reduce waste generation by 63% through precise stoichiometric control and in-line purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the hydrazide group, converting it into amines or other reduced forms.

    Substitution: The benzothiazole ring can participate in substitution reactions, where various substituents can replace the hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Acetic acid, ((6-methoxy-2-benzothiazolyl)amino)oxo-, hydrazide is a complex organic compound that has a hydrazide functional group linked to a benzothiazole moiety. It contains a methoxy group and an amino group attached to a benzothiazole ring, which enhances its solubility and reactivity. These characteristics suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Potential Applications

  • Medicinal Chemistry The presence of the methoxy group may lead to enhanced bioactivity by influencing membrane permeability and receptor interactions. Benzothiazole derivatives have been recognized for their ability to inhibit certain enzymes and modulate biological pathways related to cancer progression and microbial infections.
  • Synthesis of Complex Molecules The hydrazide group can react with acetic acid to form N-acetyl derivatives, which are often utilized in the synthesis of more complex molecules. When this hydrazide is treated with acetic acid under acidic conditions, it may undergo partial acetylation, leading to the formation of various derivatives. The reaction can be influenced by factors such as temperature and the presence of catalysts.

Structural Similarities

Several compounds exhibit structural similarities to this compound.

Compound NameStructure CharacteristicsUnique Features
Acetic Acid HydrazideContains a simple hydrazide structureBasic building block for more complex derivatives
Benzothiazole HydrazoneBenzothiazole ring with hydrazone linkageKnown for selective biological activity
6-MethoxybenzothiazoleBenzothiazole with methoxy substituentEnhanced solubility and bioactivity
Acetyl HydrazineSimple acetylated hydrazineUsed in various synthetic pathways

Mechanism of Action

The mechanism of action of acetic acid, ((6-methoxy-2-benzothiazolyl)amino)oxo-, hydrazide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The hydrazide group can form covalent bonds with target molecules, leading to changes in their function. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and related hydrazides:

Compound Name Core Structure Substituents/Modifications Key Functional Groups Biological Activity
Acetic acid, ((6-methoxy-2-benzothiazolyl)amino)oxo-, hydrazide Benzothiazole 6-methoxy, oxoacetichydrazide -NH-C(=O)-NHNH₂, benzothiazole Antimicrobial, anticancer
2-Oxo-3(2H)-benzothiazoleacetic acid hydrazide Benzothiazole 2-oxo, unsubstituted benzothiazole -NH-C(=O)-NHNH₂, oxo Precursor for thiosemicarbazides
2-Thioxo-3(2H)-benzothiazoleacetic acid hydrazide Benzothiazole 2-thioxo (C=S instead of C=O) -NH-C(=S)-NHNH₂ Enhanced metal-chelating ability
4-(3-Amino-4-methoxy-5-methylphenyl)-1-oxo-1H-phthalaz-2-yl)acetic acid hydrazide Phthalazine Phthalazinyl core, 3-amino-4-methoxy-5-methyl -NH₂, -OCH₃, phthalazinyl Antifungal
2-Oxo-2-[(1-phenylethyl)amino]acetic acid hydrazide Phenylalkyl Phenylethylamino group -NH-C(=O)-NHNH₂, phenyl Structural simplicity, low toxicity

Spectral and Physicochemical Properties

  • IR/NMR Data: The target compound’s IR spectrum shows peaks at ~1672 cm⁻¹ (C=O stretch) and ~3316 cm⁻¹ (NH₂), similar to phthalazine-based hydrazides. However, the benzothiazole ring’s aromatic protons in ¹H-NMR appear as distinct multiplets at δ 7.75–8.38 ppm, absent in non-aromatic analogues .
  • Solubility : The 6-methoxy group enhances aqueous solubility relative to methyl-substituted derivatives (e.g., 6-methyl-benzothiazole hydrazide in ), which exhibit higher lipophilicity .

Computational and Docking Studies

Molecular docking of the target compound reveals strong binding to Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), with a binding affinity (-9.2 kcal/mol) surpassing that of pyrazine-2-carboxylic acid hydrazides (-7.8 kcal/mol) . The methoxy group’s electron-donating effect stabilizes interactions with hydrophobic enzyme pockets.

Biological Activity

Acetic acid, ((6-methoxy-2-benzothiazolyl)amino)oxo-, hydrazide is a compound of interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, including antibacterial, antifungal, and antioxidant properties.

Structural Information

  • Molecular Formula : C₁₅H₁₈N₄O₂S
  • SMILES Notation : CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(=O)N/N=C\CC(C)C
  • InChI Key : NMRKSBMQLQAHSG-APSNUPSMSA-N

Synthesis

The synthesis of this compound typically involves the reaction of acetic acid derivatives with hydrazine in the presence of a benzothiazole moiety. The specific synthetic route can vary based on the desired substituents on the benzothiazole ring.

Antibacterial Activity

Several studies have reported on the antibacterial properties of hydrazide derivatives. For instance, phenyl amino acetic acid hydrazides have shown moderate antibacterial activity against various strains. Compounds with specific substituents (e.g., 5-Br and 5-I) exhibited significant zones of inhibition against gram-positive bacteria, indicating that structural modifications can enhance antibacterial efficacy .

CompoundZone of Inhibition (mm)Effective Against
4h5.44B. stereothermophilus
4n5.68Multiple strains
4fModerateGram-positive only

Antifungal Activity

The antifungal activity of similar hydrazide compounds has also been evaluated. In studies, certain derivatives demonstrated effective inhibition against fungal strains, highlighting their potential as antifungal agents. The effectiveness often correlates with the presence of specific functional groups on the hydrazide structure .

Antioxidant Activity

Research has indicated that compounds containing hydrazone and hydrazide functionalities possess significant antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative stress. For example, a related study on hydrazides showed that they could upregulate antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in cellular models .

Case Studies

  • Antioxidative Properties : A study focusing on hydrazide-containing compounds revealed their ability to reduce oxidative stress markers in rat liver cells, suggesting therapeutic potential in liver diseases .
  • Antimicrobial Screening : Another case study evaluated a series of hydrazide derivatives for their antimicrobial properties against a panel of bacteria and fungi, confirming that structural variations significantly impact biological activity .

Q & A

Q. What are the most reliable synthetic routes for preparing acetic acid, ((6-methoxy-2-benzothiazolyl)amino)oxo-, hydrazide?

The compound can be synthesized via two primary pathways:

  • Pathway 1 : Reacting ethyl-2-benzothiazolyl acetate with hydrazine hydrate under reflux in ethylene glycol, yielding the hydrazide derivative .
  • Pathway 2 : Condensation of 2-aminothiophenol derivatives with cyanoacetohydrazide in the presence of glacial acetic acid, followed by methoxy-group functionalization .
    Methodological Note : Pathway 1 offers higher yields (75–85%) under milder conditions, while Pathway 2 requires precise stoichiometric control of cyanoacetohydrazide to avoid side products .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Use a combination of spectroscopic and analytical techniques:

  • IR Spectroscopy : Confirm the presence of hydrazide (–NH–CO–) and methoxy (–OCH₃) groups via peaks at ~3250 cm⁻¹ (N–H stretch) and 1250 cm⁻¹ (C–O–C stretch) .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methoxy protons (δ 3.8 ppm). The hydrazide carbonyl carbon appears at ~165–170 ppm .
  • Mass Spectrometry : Look for molecular ion peaks matching the molecular formula (C₁₀H₁₀N₄O₃S) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Antimicrobial Activity : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Anticonvulsant Screening : Use maximal electroshock (MES) and subcutaneous metrazol (scMet) models in mice at 30–300 mg/kg doses .
  • Enzyme Inhibition : Test against acetylcholinesterase or α-glucosidase using Ellman’s method or PNPG substrate, respectively .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Solvent Optimization : Replace ethylene glycol with ethanol/water mixtures to reduce viscosity and improve hydrazine hydrate solubility .
  • Catalytic Additives : Introduce acetic acid (4–5 drops) to accelerate hydrazone formation during derivatization .
  • Temperature Control : Maintain reflux at 80–90°C to minimize decomposition of the methoxybenzothiazole moiety .

Q. What strategies resolve contradictory bioactivity data between structurally similar derivatives?

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on biological targets. For example, 6-methoxy substitution enhances antimicrobial activity but reduces anticonvulsant potency .
  • Metabolic Stability Testing : Assess hepatic microsomal stability to identify if contradictory results stem from differential metabolic degradation .

Q. How can computational methods guide the design of derivatives with enhanced fluorescence properties?

  • DFT Calculations : Predict electronic transitions and HOMO-LUMO gaps to optimize fluorescence emission wavelengths .
  • Molecular Docking : Screen derivatives for interactions with DNA or enzyme active sites to prioritize synthesis of high-affinity candidates .

Q. What experimental approaches validate the compound’s potential as a fluorescent sensor?

  • Derivatization with Fluorophores : Conjugate the hydrazide group with pyrene or anthracene derivatives via Schiff base formation .
  • Quantum Yield Measurement : Compare emission intensity in the presence of metal ions (e.g., Ni²⁺, Co²⁺) to assess chelation-enhanced fluorescence .

Q. How can enzymatic inhibition mechanisms be elucidated for this compound?

  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity and thermodynamic parameters (ΔH, ΔS) for enzyme-inhibitor interactions .

Methodological Tables

Q. Table 1: Comparative Bioactivity of Key Derivatives

Derivative SubstitutionAntimicrobial (MIC, μg/mL)Anticonvulsant (MES ED₅₀, mg/kg)
6-Methoxy12.5 (S. aureus)100
6-Chloro25.0 (S. aureus)30
6-Nitro50.0 (S. aureus)300
Data sourced from

Q. Table 2: Optimal Reaction Conditions for Hydrazide Synthesis

ParameterPathway 1Pathway 2
SolventEthylene glycolGlacial acetic acid
Temperature (°C)80–9060–70
Yield (%)8570
Adapted from

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